molecular formula C18H19N3O5 B3622115 N-(2-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B3622115
M. Wt: 357.4 g/mol
InChI Key: DOCRPONWLSEOSQ-UHFFFAOYSA-N
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Description

“N-(2-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)butanamide” is an organic compound containing a nitro group (-NO2), a phenoxy group (Ph-O-), an acetyl group (-COCH3), and an amide group (-CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the nitro group, the acetyl group, and the amide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, phenoxy, acetyl, and amide groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including reactions involving the nitro group, the phenoxy group, the acetyl group, and the amide group. The exact reactions would depend on the conditions and the other compounds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the functional groups it contains .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the nature of its interactions with other molecules. Without more specific information, it’s difficult to predict exactly how this compound would behave .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions, its mechanism of action, and its physical and chemical properties. This could lead to a better understanding of the compound and its potential applications .

Properties

IUPAC Name

N-[2-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-2-5-17(22)19-15-6-3-4-7-16(15)20-18(23)12-26-14-10-8-13(9-11-14)21(24)25/h3-4,6-11H,2,5,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCRPONWLSEOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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